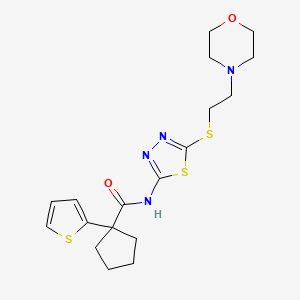

N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Morpholinoethyl Thio Group

The 5-((2-morpholinoethyl)thio) substituent consists of:

- Thioether linkage (-S-) : Enhances lipophilicity and serves as a metabolically stable bioisostere for ether or amine groups.

- Morpholine ring : A saturated heterocycle contributing to solubility via its oxygen atom’s lone pairs, which facilitate hydrogen bonding with biological targets.

| Functional Group | Electronic Contribution | Biological Role |

|---|---|---|

| Morpholinoethyl thio | Electron-donating | Solubility enhancement |

| Thioether | Weakly polarizable | Metabolic stability |

Thiophene-Cyclopentane Carboxamide Group

The 1-(thiophen-2-yl)cyclopentanecarboxamide group comprises:

- Thiophene ring : An aromatic heterocycle that enhances π-π interactions with hydrophobic protein pockets.

- Cyclopentane ring : A non-aromatic carbocycle that introduces conformational rigidity, optimizing spatial orientation for target binding.

- Carboxamide (-CONH-) : Participates in hydrogen bonding with biological targets, critical for inhibitory activity.

| Functional Group | Electronic Contribution | Biological Role |

|---|---|---|

| Thiophene | Electron-rich aromatic | Target binding via π-π |

| Cyclopentane | Steric bulk | Conformational control |

| Carboxamide | Hydrogen bond donor | Enzyme inhibition |

The synergy between these substituents creates a compound with balanced hydrophobicity, electronic diversity, and target engagement potential, aligning with medicinal chemistry principles for bioactive molecule design.

Properties

IUPAC Name |

N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S3/c23-15(18(5-1-2-6-18)14-4-3-12-25-14)19-16-20-21-17(27-16)26-13-9-22-7-10-24-11-8-22/h3-4,12H,1-2,5-11,13H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFBUHOEPNYCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,3,4-Thiadiazoles

1,3,4-thiadiazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The presence of the thiadiazole ring confers unique electronic properties that facilitate interactions with various biological targets.

Antimicrobial Activity

The compound has shown promising antimicrobial activity. Studies indicate that derivatives of 1,3,4-thiadiazole possess significant antibacterial and antifungal properties. For instance, compounds with a free amino group at position 2 of the thiadiazole ring demonstrated moderate inhibitory activity against various bacterial strains . The introduction of substituents like thiocarbohydrazide has been associated with enhanced antimicrobial potency.

Anticancer Activity

Research has demonstrated that thiophene derivatives linked to 1,3,4-thiadiazoles exhibit cytotoxic effects against multiple cancer cell lines. Mechanisms include induction of cell cycle arrest and apoptosis . In particular, studies have highlighted the ability of these compounds to inhibit DNA and RNA synthesis without affecting protein synthesis, making them potential candidates for cancer therapy .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity. A study indicated that certain 1,3,4-thiadiazole derivatives exhibited significant anticholinesterase activity, which is crucial for treating Alzheimer's disease and other neurological disorders . The interaction with acetylcholinesterase may also extend to anticonvulsant effects.

Anti-inflammatory and Analgesic Effects

Compounds containing the thiadiazole moiety have been reported to exhibit anti-inflammatory and analgesic activities. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in pain signaling .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with various biological targets including kinases and receptors involved in tumorigenesis.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .

Case Studies

Several studies have investigated the pharmacological properties of related thiadiazole compounds:

- Antimicrobial Screening : A series of 1-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives were synthesized and screened for anti-leishmanial activity. Some showed significant efficacy in vitro against Leishmania species .

- Antitumor Activity : A study focused on a novel series of 1,3,4-thiadiazole derivatives revealed potent anticancer activity against leukemia and ovarian cancer cell lines .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains.

Case Study: Antibacterial Activity

A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial effects against Gram-positive and Gram-negative bacteria. The compound with a nitrophenyl group demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| Compound C | Pseudomonas aeruginosa | 16 |

Antifungal Activity

The antifungal properties of thiadiazole derivatives have also been extensively studied. Compounds with specific substituents have shown enhanced activity against fungal strains such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of various thiadiazole derivatives, those with halogenated phenyl groups exhibited significant inhibition against fungal pathogens. For instance, a derivative with a p-nitroaniline moiety showed an MIC of 24 μg/mL against Candida albicans, outperforming traditional antifungals like fluconazole .

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | Candida albicans | 24 |

| Compound E | Aspergillus niger | 32 |

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit various inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

Research conducted on novel thiadiazole derivatives indicated that certain compounds significantly reduced levels of pro-inflammatory cytokines in vitro. For instance, a derivative was shown to decrease tumor necrosis factor-alpha (TNF-α) levels by over 50% at a concentration of 10 μM .

Anticancer Potential

Recent investigations into the anticancer properties of thiadiazole derivatives have revealed promising results. These compounds may induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that one derivative caused a significant reduction in cell viability in breast cancer cells (MCF-7), with an IC50 value of 15 μM .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound F | MCF-7 | 15 |

| Compound G | HeLa | 20 |

Agricultural Applications

Beyond medicinal uses, thiadiazole derivatives are being researched for their potential as agricultural fungicides due to their biocidal properties.

Case Study: Fungicidal Activity

In agricultural studies, certain thiadiazole compounds exhibited effective fungicidal activity against plant pathogens, making them suitable candidates for developing new fungicides . These findings highlight the versatility of thiadiazole derivatives in both pharmaceutical and agricultural contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide are compared below with four analogs from the literature, focusing on heterocyclic cores, substituent effects, and inferred physicochemical or bioactive properties.

Structural and Functional Analogues

2.1.1 N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

- Core Heterocycle : 1,3,4-Oxadiazole (oxygen replaces sulfur in the five-membered ring).

- Key Substituents : Varied substituents at the 5-position; 4-phenyl-1,3-thiazol-2-amine group.

- The absence of sulfur may decrease metabolic stability but improve aqueous solubility.

2.1.2 5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-amine ()

- Core Heterocycle : 1,3,4-Thiadiazole.

- Key Substituents : 3-Phenylpropyl (lipophilic chain) and 2-chlorophenylamine (electron-withdrawing group).

- Comparison: The phenylpropyl chain increases lipophilicity (predicted LogP ~4.0), likely enhancing membrane permeability but reducing solubility. The chloro-substituted aniline may confer electrophilic reactivity, differing from the target compound’s morpholinoethylthio group, which offers polarity and metabolic stability .

2.1.3 N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-Thiadiazol-2-yl)Benzamide ()

- Core Heterocycle : 1,3,4-Thiadiazole.

- Key Substituents : 2-(Piperidin-1-yl)ethylthio (secondary amine) and benzamide.

- Comparison: Replacing morpholino (ether oxygen) with piperidine (secondary amine) reduces polarity, lowering aqueous solubility but increasing lipophilicity (predicted LogP ~3.0 vs. ~2.5 for the target compound).

2.1.4 Thiazol-5-ylmethyl Derivatives (–6)

- Core Heterocycle : Thiazole (one sulfur, one nitrogen atom).

- Key Substituents : Complex ureido and hydroxyhexane chains.

- Comparison : Thiazoles exhibit distinct electronic profiles due to reduced heteroatom density. The bulky hydroxyhexane and ureido substituents in these derivatives suggest applications in peptidomimetics or protease inhibition, diverging from the target compound’s smaller, rigid architecture .

Q & A

Q. What are the key considerations in synthesizing N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For thiadiazole derivatives, cyclization is critical. A two-step approach is recommended:

Initial coupling : Use acetonitrile under reflux (1–3 minutes) for rapid thioamide formation, as prolonged heating may degrade intermediates .

Cyclization : Employ DMF with iodine and triethylamine to promote sulfur cleavage and cyclization. This method minimizes side reactions and improves yield compared to aqueous ammonia precipitation .

Purification : Recrystallization from a DMSO/water mixture (2:1) effectively removes unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Comprehensive spectroscopic and analytical characterization is essential:

- NMR Spectroscopy : Confirm the presence of the morpholinoethyl thioether group via distinct proton signals (e.g., δ 2.5–3.5 ppm for morpholine CH₂ groups) and thiophene aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 465.3 for [M+H]⁺) .

- Microanalysis : Ensure ≤0.4% deviation for C, H, N, and S content to confirm purity .

Advanced Research Questions

Q. How can pH variations in biological assays influence the antimicrobial efficacy of this compound, and how should experimental designs account for this?

- Methodological Answer : Thiadiazole derivatives exhibit pH-dependent activity due to protonation/deprotonation of functional groups (e.g., morpholino or thiophene). For example:

- Antimicrobial assays : Test activity across pH 5.0–8.0 using buffered media (e.g., phosphate or Tris-HCl). Activity may peak near physiological pH (7.4) due to optimal solubility and target binding .

- Data interpretation : Corrogate activity trends with logP and pKa values to assess membrane permeability changes .

Q. What computational strategies (e.g., 3D-QSAR) are effective in predicting the biological activity of thiadiazole derivatives, and how can they be applied to this compound?

- Methodological Answer : 3D-QSAR models can guide structural optimization:

- Descriptor selection : Use steric, electrostatic, and hydrophobic fields derived from the compound’s conformationally stable poses (e.g., thiadiazole ring orientation) .

- Validation : Cross-validate models with a training set of 20–30 analogs (IC50/MIC data) and external test sets (R² > 0.8 preferred) .

- Application : Predict substituent effects (e.g., morpholinoethyl vs. propyl groups) on antifungal activity .

Q. How can contradictory data from different synthesis protocols (e.g., solvent systems, cyclization agents) be reconciled to optimize reaction pathways?

- Methodological Answer : Discrepancies arise from solvent polarity and cyclization efficiency:

- Solvent effects : Acetonitrile (high polarity) accelerates intermediate formation, while ethanol (lower polarity) may reduce byproducts but slow reactivity .

- Cyclization agents : Iodine in DMF enhances sulfur elimination vs. KOH in ethanol, which favors thiolate intermediates but risks over-alkylation .

Resolution : Conduct kinetic studies (e.g., in situ FTIR) to monitor intermediate stability and optimize solvent/reagent combinations .

Q. What mechanistic insights explain sulfur cleavage during the cyclization of 1,3,4-thiadiazole derivatives?

- Methodological Answer : Cyclization involves iodine-mediated oxidative desulfurization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.